

# Application Notes: Trioctylaluminum in Ziegler-Natta Polymerization

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Compound of Interest		
Compound Name:	Trioctylaluminum	
Cat. No.:	B093873	Get Quote

#### Introduction

Ziegler-Natta (Z-N) catalysts are fundamental to the commercial production of polyolefins like polyethylene and polypropylene.[1] A typical Z-N catalyst system consists of two main components: a transition metal compound (usually a titanium halide such as TiCl<sub>4</sub>) and an organoaluminum cocatalyst.[2][3] The cocatalyst plays several crucial roles in the polymerization process, including the activation of the pre-catalyst, alkylation of the transition metal center to form the active sites, and acting as a scavenger for impurities.[4][5]

While triethylaluminum (TEA) and triisobutylaluminum (TIBA) are the most commonly used cocatalysts, the use of aluminum alkyls with longer chains, such as **trioctylaluminum** (TOA), offers distinct advantages and influences on the polymerization kinetics and final polymer properties.[6][7] The steric and electronic properties of the alkyl group attached to the aluminum center can modify the nature of the active sites, affecting catalytic activity, polymer molecular weight, and molecular weight distribution.[7][8] Studies have shown that increasing the size of the alkyl groups in the cocatalyst can enhance catalytic activity.[9]

These notes provide an overview of the application of **trioctylaluminum** as a cocatalyst in Ziegler-Natta polymerization, summarizing its effects on catalyst performance and providing a general protocol for its use in a laboratory setting.

Mechanism of Action and Role of Trioctylaluminum (TOA)



The activation of the titanium-based catalyst by an organoaluminum compound is the first step in forming a catalytically active center.[2] In this process, TOA performs several key functions:

- Reduction and Alkylation: TOA reduces the Ti(IV) species (e.g., from TiCl<sub>4</sub>) to lower oxidation states, primarily Ti(III), and alkylates the titanium atom by replacing a chloride ligand with an octyl group. This creates a titanium-carbon bond, which is the initial site for monomer insertion.[1][2]
- Formation of Active Sites: The reaction between the titanium compound and TOA leads to the formation of a complex with a vacant coordination site on the titanium atom. This vacant site is essential for the coordination of the olefin monomer before its insertion into the growing polymer chain.[2]
- Chain Transfer Agent: TOA can participate in chain transfer reactions, which is a critical process for controlling the molecular weight of the resulting polymer. Transfer of the growing polymer chain to the aluminum alkyl terminates the growth of one chain and starts a new one. The rate of this reaction influences the average molecular weight. Steric hindrance from the bulkier octyl groups in TOA may lead to a reduced rate of chain transfer reactions, resulting in polymers with a higher molecular weight compared to those produced with smaller alkylaluminums like TEA.[8]
- Scavenging: Like other aluminum alkyls, TOA is highly reactive towards protic species such
  as water, alcohols, and other impurities that can deactivate the catalyst. It effectively
  "scavenges" these impurities from the polymerization medium.[9]

## **Quantitative Data Summary**

The choice of cocatalyst significantly impacts the polymerization process. The following tables summarize comparative data on the performance of different aluminum alkyl cocatalysts, including **trioctylaluminum**, in ethylene polymerization.

Table 1: Effect of Cocatalyst Type on Ethylene Polymerization Activity.



Cocatalyst	Al/Ti Molar Ratio	Polymerization Activity (kg PE / (mol Ti·h))	Polymer Yield (g)	Reference
Triethylaluminum (TEA)	200	25.8	129	[4][5]
Triisobutylalumin um (TIBA)	200	20.1	101	[4][5]
Tri-n- octylaluminum (TnOA)	-	Higher activity than TEA at low Al/Ti ratios	-	[7][9]
Tridodecylalumin um (TDDA)	-	Showed the highest activity among tested alkyls	-	[10]

Note: Direct quantitative comparison for TnOA under identical conditions as TEA and TIBA from a single source is limited. However, trends indicate its performance is comparable or superior under specific conditions.[7][9]

Table 2: Influence of Cocatalyst on Polymer Properties.

Cocatalyst	Molecular Weight (Mw) ( g/mol )	Polydispersity Index (PDI) (Mw/Mn)	Reference
Triethylaluminum (TEA)	187,000	5.9	[4][5]
Triisobutylaluminum (TIBA)	210,000	6.5	[4][5]
Tri-n-octylaluminum (TnOA)	Higher Mw expected due to steric hindrance	-	[8]



Note: Steric hindrance from different cocatalysts can result in a higher molecular weight (MW) of polymers, which is attributed to active centers having reduced space for chain transfer reactions.[8]

# **Experimental Protocols**

The following is a generalized protocol for the slurry polymerization of ethylene using a MgCl<sub>2</sub>-supported TiCl<sub>4</sub> catalyst and **trioctylaluminum** as the cocatalyst.

#### Materials and Reagents:

- Catalyst: High-activity MgCl<sub>2</sub>-supported TiCl<sub>4</sub> Ziegler-Natta catalyst.
- Cocatalyst: **Trioctylaluminum** (TOA), typically as a solution in hexane or heptane.
- Monomer: Polymerization-grade ethylene.
- Solvent: Anhydrous, deoxygenated n-hexane or n-heptane.
- Chain Transfer Agent (Optional): Hydrogen.
- Quenching Agent: Acidified methanol (e.g., 5% HCl in methanol).
- Inert Gas: High-purity nitrogen or argon.

#### Equipment:

- Jacketed stainless-steel polymerization reactor (e.g., 1-2 L) equipped with a mechanical stirrer, temperature and pressure controllers, and ports for reagent addition and gas flow.
- Schlenk line or glovebox for inert atmosphere handling of catalyst and cocatalyst.
- Solvent purification system (for drying and deoxygenating).
- Mass flow controllers for ethylene and hydrogen.

Protocol: Ethylene Slurry Polymerization

Reactor Preparation:



- Thoroughly clean and dry the reactor.
- Assemble the reactor and purge it with high-purity nitrogen or argon for at least 1 hour at an elevated temperature (e.g., 90-100 °C) to remove any adsorbed moisture and air.
- Cool the reactor to the desired polymerization temperature (e.g., 70-85 °C).

#### Reagent Charging:

- Introduce the anhydrous, deoxygenated solvent (e.g., 500 mL of n-hexane) into the reactor.
- Add the trioctylaluminum (TOA) solution to the solvent to act as a scavenger for any remaining impurities. The amount should be sufficient to react with impurities and to achieve the desired Al/Ti molar ratio for polymerization. Stir for 10-15 minutes.
- Under an inert atmosphere, suspend a known quantity of the solid Z-N catalyst (e.g., 10-20 mg) in a small amount of solvent and inject it into the reactor using a catalyst injection system.

#### Polymerization:

- Pressurize the reactor with ethylene to the desired partial pressure (e.g., 5-7 bar).
- If hydrogen is used for molecular weight control, introduce it to the desired partial pressure.
- Start the mechanical stirrer at a high speed (e.g., >500 rpm) to ensure good mixing and heat transfer.
- Maintain a constant temperature and pressure throughout the polymerization run (e.g., 60 minutes). Continuously feed ethylene to the reactor to compensate for the monomer consumed during polymerization.
- Termination and Product Recovery:
  - Stop the ethylene feed and vent the reactor.



- Quench the reaction by carefully adding acidified methanol. This deactivates the catalyst and precipitates the polymer.
- Collect the polyethylene powder by filtration.
- Wash the polymer repeatedly with methanol and then with water to remove catalyst residues.
- Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
- Characterization:
  - Determine the polymer yield gravimetrically.
  - Analyze the polymer's molecular weight (Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
  - Characterize the thermal properties using Differential Scanning Calorimetry (DSC).

## **Visualizations**

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// Edges PreCatalyst -> Activation [color="#202124"]; Cocatalyst -> Activation [color="#202124"]; Activation -> ActiveSite [label="Forms Active Site", color="#34A853", fontcolor="#202124"]; }

Caption: Catalyst activation pathway in Ziegler-Natta polymerization.

// Nodes ActiveCenter [label="Active Ti-Polymer Chain\n(Vacant Site)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MonomerCoord [label="1. Monomer (Olefin)\nCoordination", fillcolor="#FBBC05", fontcolor="#202124"]; Insertion [label="2. 1,2-Migratory Insertion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ChainGrowth [label="3. Chain Growth\n(New



Vacant Site)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monomer [label="Olefin Monomer", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ActiveCenter -> MonomerCoord [label=" $\pi$ -complex formation", color="#5F6368"]; Monomer -> MonomerCoord [style=dashed, color="#5F6368"]; MonomerCoord -> Insertion [color="#5F6368"]; Insertion -> ChainGrowth [color="#5F6368"]; ChainGrowth -> ActiveCenter [label="Cycle Repeats", style=dashed, color="#202124"]; }

Caption: The Cossee-Arlman polymerization cycle workflow.

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CocatalystAdd [label="3. Add TOA Cocatalyst\n(Scavenging)", fillcolor="#FBBC05",
fontcolor="#202124"]; CatalystAdd [label="4. Inject Z-N Catalyst Slurry", fillcolor="#FBBC05",
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Dry Polymer Under Vacuum", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End
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Caption: General experimental workflow for slurry polymerization.

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